
2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid
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Overview
Description
2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 g/mol . It belongs to the class of isoquinoline derivatives and has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid typically involves the reaction of isoquinoline derivatives with acetic acid under specific conditions. One common method involves the oxidation of iminium intermediates to form the desired product . The reaction conditions often include the use of solvents such as ethyl acetate and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced synthesis techniques and equipment to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different isoquinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid has a wide range of scientific research applications, including:
Biology: It has potential biological activity and is studied for its effects on different biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid include:
Uniqueness
This compound is unique due to its specific structure and the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(1-oxo-2H-isoquinolin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)11(15)12-8/h1-5H,6H2,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFIXVKLRFTKOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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